Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a tert-butyl group, a piperazine ring, and an imidazo[1,2-A]pyridine moiety, which contribute to its potential biological activities. The structural complexity and the presence of multiple functional groups make it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is derived from various synthetic pathways involving piperazine and imidazo[1,2-A]pyridine derivatives. Its synthesis has been explored in several studies focusing on the optimization of piperazine-containing drugs and their derivatives for therapeutic applications, particularly in cancer treatment and other diseases .
Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate can be classified as:
The synthesis of tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate typically involves the following methods:
Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate has a complex molecular structure characterized by:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 288.35 g/mol. The compound's structure can be represented as follows:
Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate is involved in various chemical reactions that enhance its pharmacological properties:
These reactions are typically carried out under controlled conditions to avoid degradation of sensitive functional groups. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are used to monitor reaction progress.
The mechanism of action for tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate involves its interaction with specific biological targets:
Research indicates that compounds with similar structures have shown efficacy against certain cancer cell lines and may modulate key pathways involved in cell proliferation .
Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate has potential applications in:
The exploration of this compound continues as researchers seek to optimize its pharmacological properties and expand its therapeutic applications.
The synthesis of Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate (Molecular Formula: C₁₆H₂₂N₄O₂; Molecular Weight: 302.37 g/mol) primarily relies on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2] [4]. A common approach involves reacting 6-bromoimidazo[1,2-a]pyridine with N-Boc-piperazine under Buchwald-Hartwig amination conditions. This method employs palladium(II) acetate as a catalyst, XantPhos as a ligand, and cesium carbonate as a base in refluxing toluene, achieving yields of 70–85% [2]. Alternatively, SNAr reactions utilize activated imidazopyridine intermediates (e.g., 6-chloro derivatives) with unprotected piperazine, followed by Boc protection. Key solvents include dimethylformamide or acetonitrile at 80–100°C [4].
Table 1: Representative Synthetic Conditions for Piperazine-Imidazopyridine Coupling
| Method | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | Cs₂CO₃ | Toluene | 110°C | 82% |
| Nucleophilic Substitution | None | Diisopropylethylamine | Dimethylformamide | 90°C | 75% |
Bromine-functionalized variants (e.g., Tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate, CAS: 2222511-85-3) serve as pivotal intermediates for further derivatization via Suzuki-Miyaura couplings [4].
The tert-butoxycarbonyl (Boc) group is indispensable for shielding the piperazine nitrogen during scaffold functionalization [6]. Boc protection is typically introduced early by reacting piperazine with di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures at 0–25°C, preserving >95% regioselectivity [6]. This group’s orthogonal stability allows subsequent transformations on the imidazopyridine ring without cleavage. Crucially, Boc deprotection employs trifluoroacetic acid in dichloromethane (1:1 v/v), generating hydrochloride salts that enhance solubility for downstream reactions .
Table 2: Orthogonal Protection Strategies for Piperazine-Imidazopyridine Synthesis
| Step | Reagent | Conditions | Function |
|---|---|---|---|
| Protection | (Boc)₂O | THF/H₂O, 0–25°C | N-alkylation prevention |
| Deprotection | Trifluoroacetic acid | Dichloromethane, 25°C | Salt formation for reactivity |
Electron-withdrawing groups (e.g., bromo, trifluoromethyl) at the imidazopyridine C3 position significantly modulate bioactivity by altering electron density and steric accessibility [2] [4]. For instance, 3-bromo derivatives (e.g., Tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate) enable Suzuki couplings with aryl boronic acids, yielding biaryl structures that enhance antitumor potency [4] [6]. Conversely, electron-donating groups (e.g., methyl, amino) at C5 or C7 reduce metabolic clearance but may decrease target affinity [2]. Computational analyses indicate that C3 substitutions minimize steric clashes in kinase binding pockets, optimizing ligand-receptor interactions [6].
Table 3: Bioactivity Impact of Imidazopyridine Substituents
| Substituent Position | Group | Effect on Antitumor IC₅₀ | Electronic Effect |
|---|---|---|---|
| C3 | Bromo | 0.09 μM (HCC827 cells) | Electron-withdrawing |
| C3 | Methyl | 0.43 μM | Electron-donating |
| C7 | Chloro | >10 μM | Electron-withdrawing |
Piperazine nitrogen alkylation or acylation diversifies physicochemical properties and target engagement. N-Acylation with sulfonamides (e.g., 2,4-difluorobenzenesulfonyl) improves PI3Kα inhibition (IC₅₀ = 1.94 nM) by forming hydrogen bonds with catalytic residues [7]. Alternatively, N-alkylation with polyethylene glycol chains enhances aqueous solubility for central nervous system applications . Structure-activity relationship studies reveal that bulkier substituents (e.g., tetrahydropyranyl) boost lipophilic efficiency (LipE >5) while reducing hERG channel inhibition [5].
Density Functional Theory simulations (B3LYP/6-31G* level) elucidate energy barriers in nucleophilic substitution pathways [2]. Transition states for Boc-deprotected piperazine attack on imidazopyridine C6 show a 15.2 kcal/mol barrier, consistent with experimental conditions (80–100°C) [6]. Conformational analysis further identifies rotamer preferences in intermediates; the gauche conformation of the piperazine-Boc moiety reduces steric strain by 3.8 kcal/mol versus anti conformers [2]. Charge distribution mapping reveals nucleophilic "hotspots" at imidazopyridine C3 (Mulliken charge: −0.32e), rationalizing electrophilic substitution regioselectivity [6].
Table 4: Density Functional Theory-Derived Geometric Parameters for Key Intermediates
| Parameter | Bond Length (Å) | Bond Angle (°) | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Piperazine N-C(imidazo) | 1.35 | 112.4 | 15.2 |
| Boc C=O | 1.21 | 120.1 | - |
| Imidazo C3-Br | 1.89 | 180.0 | 8.7 (Suzuki coupling) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2